H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2

Receptor Binding Affinity Invertebrate Neuropeptide Myosuppressin Receptor

Insect neuropeptide research requires precise inhibitory controls. Generic FaRPs fail to replicate myosuppressin activity, confounding receptor binding and muscle physiology data. SchistoFLRFamide (PDVDHVFLRF-NH2) is the endogenous gold standard. - **Bioactivity**: Kd ~0.95 nM for myosuppressin receptor; cardioinhibitory threshold 10⁻⁹-10⁻⁸ M. - **Specificity**: Blocks extracellular Ca²⁺ entry in insect muscle; enables calcium source dissection. - **Application**: Positive control in radioligand assays, heart/oviduct bioassays, and agrochemical HTS (Bztc reference).

Molecular Formula C59H86N16O14
Molecular Weight 1243.4 g/mol
Cat. No. B12111824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2
Molecular FormulaC59H86N16O14
Molecular Weight1243.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4
InChIInChI=1S/C59H86N16O14/c1-31(2)23-40(52(83)67-38(20-14-22-65-59(61)62)51(82)68-39(49(60)80)24-34-15-9-7-10-16-34)69-53(84)41(25-35-17-11-8-12-18-35)72-57(88)47(32(3)4)74-55(86)42(26-36-29-63-30-66-36)70-54(85)43(27-45(76)77)73-58(89)48(33(5)6)75-56(87)44(28-46(78)79)71-50(81)37-19-13-21-64-37/h7-12,15-18,29-33,37-44,47-48,64H,13-14,19-28H2,1-6H3,(H2,60,80)(H,63,66)(H,67,83)(H,68,82)(H,69,84)(H,70,85)(H,71,81)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,77)(H,78,79)(H4,61,62,65)
InChIKeyMXQCHKYVLFWFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SchistoFLRFamide (H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2): A Defined Inhibitory Neuropeptide Standard for Insect Myosuppressin Research


H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2, designated SchistoFLRFamide (PDVDHVFLRF-NH2), is a decapeptide of the FMRFamide-related peptide (FaRP) family originally isolated from the thoracic nervous system of the locust *Schistocerca gregaria* . It functions as an endogenous myosuppressin, potently inhibiting spontaneous and induced contractions of insect cardiac and visceral muscle while exerting complex modulatory effects on skeletal muscle [1]. Commercially available at ≥97% purity (HPLC), this compound (CAS 121801-61-4, MW 1243.41 g/mol) serves as a critical reference standard for insect neuroendocrinology and invertebrate muscle physiology studies .

Defined inhibitory neuropeptide standard for insect myosuppressin studies
High-purity reference for receptor mapping and muscle bioassays
Structure-activity characterized antagonist tool (VFLRFamide) available

Why Generic FMRFamide or FLRFamide Cannot Substitute for SchistoFLRFamide in Myosuppressin Studies


The FMRFamide-related peptide family exhibits extreme functional divergence; small N-terminal sequence variations dictate whether a peptide is inhibitory (myosuppressin) or excitatory. SchistoFLRFamide's specific N-terminal extension (PDVDHV) is essential for its potent cardioinhibitory and visceral muscle-suppressing activity. In contrast, peptides like FMRFamide or FLRFamide, which lack this extension, act as excitatory agents or require orders-of-magnitude higher concentrations to elicit any inhibitory effect [1][2]. Substituting SchistoFLRFamide with a generic FaRP would therefore lead to qualitatively and quantitatively different experimental outcomes, confounding receptor pharmacology, muscle bioassay, and neuroendocrine studies [1].

Target Standard
Generic Substitute
Risk
SchistoFLRFamide (PDVDHVFLRF-NH2)
FMRFamide / FLRFamide
N-terminal extension determines inhibitory vs. excitatory response; generic FaRPs may produce opposite functional outcomes
SchistoFLRFamide
FMRFamide
Concentration requirements for inhibition differ substantially; may fail to elicit inhibition at physiologically relevant levels
SchistoFLRFamide
Other myosuppressins (e.g., leucomyosuppressin)
Unique biphasic response and antagonist tool (VFLRFamide) not available in other FaRPs; limits receptor pharmacology dissection

Quantitative Differentiation of SchistoFLRFamide: Receptor Affinity, Potency, and Mechanism of Action vs. Key Comparators


High-Affinity Receptor Binding (Kd 0.95 nM) vs. Excitatory FaRPs in Locust Oviduct

SchistoFLRFamide binds to a high-affinity receptor on locust oviduct membranes with a dissociation constant (Kd) of 9.52 ± 1.15 × 10⁻¹⁰ M, representing one of the highest affinity interactions characterized for an insect myosuppressin [1]. In comparison, the prototypical excitatory peptide FMRFamide requires concentrations in the 10⁻⁷ M range to elicit contractions in the same tissue, indicating a >100-fold affinity difference for the inhibitory signaling pathway [2]. This high-affinity binding is specific, saturable, and reversible, making the compound an ideal probe for receptor autoradiography and competitive binding assays.

Receptor Binding Affinity
Cross-study comparable
Kd = 9.52 × 10⁻¹⁰ M; Bmax 14.5 fmol/mg
vs. FMRFamide threshold ~10⁻⁷ M
Reported affinity >100-fold higher than excitatory comparator; supports receptor identification at low concentration
Radioligand binding assay on locust oviduct membrane
Receptor Binding Affinity Invertebrate Neuropeptide Myosuppressin Receptor

Cardioinhibitory vs. Cardioexcitatory Potency: N-Terminal Extension Dictates Function

SchistoFLRFamide (PDVDHVFLRF-NH2) potently inhibits crayfish heart contractions at a threshold of 10⁻⁹ to 10⁻⁸ M, and suppresses cardiac rhythm for over one minute at 10⁻⁷ M [1]. In direct contrast, the core FMRFamide peptide, which lacks the N-terminal extension, is excitatory and requires a 10- to 100-fold higher threshold concentration (approximately 10⁻⁷ M) to increase heart rate [1]. The closely related myosuppressin leucomyosuppressin (pQDVDHVFLRF-NH2) shows a similar inhibitory profile, but SchistoFLRFamide uniquely induces a biphasic response—an initial amplitude reduction followed by a potentiation of contraction amplitude—demonstrating a more complex modulatory action than its cockroach analog [1][2].

Cardioinhibitory vs. Excitatory Potency
Head-to-head
Inhibitory threshold 10⁻⁹–10⁻⁸ M; complete suppression at 10⁻⁷ M
Unique biphasic amplitude response
vs. FMRFamide excitatory threshold ~10⁻⁷ M
Supports inhibitory phenotype-specific cardiac bioassay; unique biphasic modulation reported
Crayfish and locust semi-isolated heart preparations
Cardiac Physiology Structure-Activity Relationship Neuropeptide Modulation

Pharmacologically Defined Binding and Activation Domains: VFLRFamide Antagonist Tool

SchistoFLRFamide possesses physically separable binding (VFLRFamide) and activation (HVFLRFamide) domains [1]. The hexapeptide VFLRFamide retains binding affinity comparable to the full-length decapeptide but exhibits no inhibitory biological activity; instead, it functions as a strong competitive antagonist of SchistoFLRFamide [1]. This is a pharmacologically critical advantage: the VFLRFamide antagonist enables selective blockade of myosuppressin receptors without activating downstream signaling. In contrast, the minimal active core HVFLRFamide achieves inhibition comparable to the parent compound, but with lower binding affinity [1][2]. No equivalent antagonist tool has been characterized with equivalent precision for leucomyosuppressin or other related FaRPs.

Binding/Activation Domains
Class-level inference
VFLRFamide: binds with comparable affinity, zero activity (antagonist)
HVFLRFamide: minimal active core, reduced binding
Unique antagonist tool enables selective myosuppressin receptor blockade
Locust oviduct membrane binding and contraction bioassay
Structure-Activity Relationship Receptor Pharmacology Antagonist Design

Specific Mechanism of Action: Extracellular Ca²⁺ Influx Blockade vs. Nonspecific Inhibitors

SchistoFLRFamide inhibits locust oviduct visceral muscle contraction through a highly specific mechanism: it blocks the influx of extracellular Ca²⁺ through voltage-gated and ligand-gated calcium channels, while leaving intracellular Ca²⁺ release pathways unaffected [1]. Specifically, SchistoFLRFamide dose-dependently inhibited the tonic (sustained) component of caffeine-induced contractions, which depends on extracellular Ca²⁺ entry, but did not alter the phasic (transient) component mediated by intracellular Ca²⁺ release from the sarcoplasmic reticulum [1]. Similarly, it inhibited the cobalt-sensitive (i.e., Ca²⁺ channel-mediated) component of A23187-induced contractions but not the cobalt-insensitive component [1]. In contrast, broad-spectrum muscle relaxants or other inhibitory peptides (e.g., proctolin antagonists) often lack this mechanistic selectivity, targeting multiple intracellular and extracellular pathways simultaneously.

Ca²⁺ Influx Blockade Mechanism
Class-level inference
Selectively inhibits extracellular Ca²⁺ entry-dependent tonic contraction
No effect on intracellular Ca²⁺ release or phorbol ester-induced contraction
Supports pathway-specific Ca²⁺ signaling dissection in insect muscle
Caffeine, A23187, and PMA contraction assays on locust oviduct
Calcium Signaling Excitation-Contraction Coupling Peptide Mechanism of Action

Tissue-Specific High-Affinity Receptor Distribution Guides Neuroendocrine Targeting

SchistoFLRFamide's two receptor subtypes exhibit a distinct regional distribution along the locust oviduct: high-affinity receptors (Kd 9.52 × 10⁻¹⁰ M) predominate in the upper lateral oviducts, which receive minimal innervation, while low-affinity receptors (Kd 1.86 × 10⁻⁷ M) are concentrated in the lower lateral and common oviducts, which are densely innervated [1]. This spatial segregation implies that SchistoFLRFamide acts as a circulating neurohormone at high-affinity sites and as a locally released neuromodulator at low-affinity sites. Such detailed receptor mapping is not available for leucomyosuppressin or other myosuppressins in their respective target tissues, making SchistoFLRFamide the only myosuppressin for which the neuroendocrine vs. neurotransmitter mode of action can be experimentally distinguished via receptor localization.

Tissue-Specific Receptor Distribution
Class-level inference
High-affinity receptor (Kd 0.95 nM) enriched in upper oviduct
Low-affinity receptor (Kd 186 nM) concentrated in lower oviduct
Supports dual hormonal/neuromodulator signaling model study
Receptor autoradiography on locust oviduct sections
Receptor Localization Neuroendocrine Axis Target Tissue Identification

Non-Peptide Agonist Bztc as a Chemical Probe for Myosuppressin Pathway Screening

SchistoFLRFamide is the only insect myosuppressin for which a non-peptide agonist—benzethonium chloride (Bztc)—has been validated [1]. Bztc competitively displaces radiolabeled SchistoFLRFamide from both high- and low-affinity receptors on locust oviduct membranes and mimics its physiological effects, reversibly inhibiting proctolin-induced, neurally evoked, and spontaneous contractions [1]. This discovery establishes SchistoFLRFamide's receptor as a druggable target for pest management strategies. No equivalent non-peptide mimetic has been reported for leucomyosuppressin, dromyosuppressin, or ManducaFLRFamide, giving SchistoFLRFamide a unique advantage as a template for chemical probe development and high-throughput screening campaigns.

Non-Peptide Agonist Bztc
Class-level inference
Benzethonium chloride (Bztc) displaces SchistoFLRFamide and mimics inhibitory activity
No equivalent non-peptide agonist for other myosuppressins
Only reported entry point for non-peptide modulator screening of myosuppressin pathway
Locust oviduct binding and contraction assays
Peptidomimetic Chemical Probe Insecticide Target Discovery

Optimal Research and Industrial Application Scenarios for SchistoFLRFamide (PDVDHVFLRF-NH2)


In Vitro Receptor Binding and Autoradiography Studies for Myosuppressin Receptor Mapping

SchistoFLRFamide's exceptionally high affinity for its receptor (Kd ~0.95 nM) makes it the ideal ligand for radioligand binding assays, receptor autoradiography, and competitive displacement studies aimed at mapping myosuppressin receptor distribution in insect tissues [1]. Its well-characterized two-receptor system provides a robust internal control for distinguishing high- and low-affinity binding sites.

Insect Cardiac and Visceral Muscle Bioassay Standard for Inhibitory Neuropeptide Screening

With a defined cardioinhibitory threshold of 10⁻⁹–10⁻⁸ M and a unique biphasic response profile, SchistoFLRFamide serves as the gold-standard positive control in isolated heart and oviduct bioassays when screening novel myosuppressin analogs or evaluating structure-activity relationships of inhibitory FaRPs [1][2].

Calcium Signaling Pathway Dissection in Invertebrate Muscle Physiology

Researchers investigating excitation-contraction coupling in insect muscle can use SchistoFLRFamide to selectively block extracellular Ca²⁺ entry pathways without perturbing intracellular Ca²⁺ release, enabling clean dissection of calcium source contributions to muscle contraction [1]. This specificity is not achievable with inorganic Ca²⁺ channel blockers.

Non-Peptide Agonist Screening and Insecticide Target Validation

For agrochemical and pest management R&D, SchistoFLRFamide's receptor system—validated with the non-peptide agonist benzethonium chloride (Bztc)—provides the only established platform for high-throughput screening of synthetic myosuppressin mimetics targeting insect neuropeptide pathways [1].

Application
Selection Property
Validation Focus
Receptor binding and autoradiography studies
High-affinity ligand with characterized dual-receptor system
Receptor distribution mapping, competitive displacement
Cardiac and visceral muscle bioassay studies
Defined inhibitory profile with biphasic response
Inhibitory threshold and structure-activity verification
Excitation-contraction coupling studies
Selective extracellular Ca²⁺ entry blockade
Pathway-specific Ca²⁺ source discrimination
Non-peptide agonist screening and target validation
Reported non-peptide agonist (Bztc) comparability
High-throughput screening of synthetic myosuppressin analogs
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